1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride
Description
Chemical Classification within Piperazine Derivatives
This compound belongs to the extensive family of piperazine derivatives, which constitute one of the most important classes of heterocyclic compounds in pharmaceutical chemistry. Piperazines are characterized by their six-membered ring structure containing two nitrogen atoms at the 1 and 4 positions, providing a versatile scaffold for chemical modification. This particular compound represents a specialized subclass where the piperazine nitrogen is acylated with a substituted cyclopropanecarboxylic acid derivative. The compound is officially catalogued under multiple Chemical Abstracts Service numbers, with the hydrochloride salt registered as 1795515-67-1 and the free base as 840491-31-8.
The molecular formula of the hydrochloride salt is C9H17ClN2O with a molecular weight of 204.70 grams per mole, while the free base exhibits the formula C9H16N2O with a molecular weight of 168.24 grams per mole. The presence of the chloride ion in the salt form significantly alters the compound's physicochemical properties, including enhanced water solubility and improved crystalline stability. Within the broader classification system, this compound falls under the category of N-acylpiperazines, which are known for their diverse pharmacological activities and synthetic utility in drug discovery programs.
The structural classification places this compound among cyclopropanecarboxylic acid derivatives, specifically those containing piperazine substituents. This dual classification reflects the compound's hybrid nature, combining the rigid cyclopropane ring system with the flexible piperazine heterocycle. Such structural combinations are particularly valuable in medicinal chemistry, as they can confer unique binding properties and metabolic profiles compared to simpler structural analogs.
Historical Context and Discovery
The development of this compound emerged from the broader historical exploration of piperazine derivatives in pharmaceutical research. Piperazines were originally named due to their chemical similarity with piperidine, part of the structure of piperine found in black pepper plants, though importantly, piperazines are not derived from plants in the Piper genus. The systematic investigation of piperazine derivatives began gaining momentum in the mid-20th century, when researchers recognized their potential as therapeutic agents.
The specific compound this compound represents a more recent development in this field, arising from targeted synthetic efforts to create novel piperazine analogs with enhanced pharmacological properties. The incorporation of the 2-methylcyclopropanecarbonyl moiety reflects modern medicinal chemistry strategies that seek to introduce conformationally restricted elements to improve drug-target interactions and metabolic stability. The cyclopropane ring, in particular, has become increasingly important in drug design due to its unique electronic properties and resistance to metabolic degradation.
Historical records indicate that the compound has been synthesized and characterized in research laboratories since at least the early 2000s, with its entry into chemical databases occurring around 2007-2008 based on PubChem records. The development of efficient synthetic routes for this compound has paralleled advances in synthetic methodology for cyclopropanecarboxylic acid derivatives and piperazine chemistry. The compound's emergence coincides with increased interest in exploring heterocyclic compounds as scaffolds for drug discovery, particularly in the neuropharmacological field where piperazine derivatives have shown considerable promise.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic and medicinal chemistry stems from its unique structural features and potential applications in drug discovery research. Piperazine derivatives have demonstrated remarkable versatility in medicinal chemistry, with numerous examples of successful pharmaceutical agents containing this scaffold, including widely used medications such as ciprofloxacin and ziprasidone. The incorporation of the 2-methylcyclopropanecarbonyl group adds additional dimensions to the compound's potential utility.
From an organic chemistry perspective, this compound serves as an important synthetic intermediate and building block for the construction of more complex molecular architectures. The presence of both the piperazine nitrogen and the cyclopropane ring provides multiple sites for further chemical modification, enabling the development of libraries of related compounds for structure-activity relationship studies. The compound's availability from multiple commercial suppliers indicates its recognized value in research applications, with high-purity materials available for synthetic and biological evaluation programs.
In medicinal chemistry, piperazine derivatives have shown diverse biological activities including antimicrobial, antidepressant, antimalarial, antimigraine, and antidiabetic properties. The specific structural features of this compound suggest potential applications in neuropharmacological research, where the piperazine core may interact with various neurotransmitter systems. The cyclopropane moiety is particularly valued in drug design for its ability to provide conformational rigidity while maintaining relatively small molecular size, potentially leading to improved selectivity and potency profiles.
Research applications of this compound extend beyond traditional pharmaceutical development to include its use as a chemical probe for biological systems and as a reference standard in analytical chemistry. The compound's well-defined structure and reliable synthetic accessibility make it valuable for mechanistic studies and for validating analytical methods used in pharmaceutical research and development.
Structural Uniqueness and Chemical Relevance
The structural uniqueness of this compound lies in its combination of several distinctive chemical elements that confer specific properties and reactivity patterns. The piperazine ring adopts a chair conformation in which the nitrogen atoms are positioned equatorially, providing optimal geometry for hydrogen bonding and electrostatic interactions. This structural arrangement is particularly important for biological activity, as it determines the spatial orientation of substituents and their ability to interact with target proteins.
The 2-methylcyclopropanecarbonyl substituent introduces significant structural complexity through the presence of the three-membered cyclopropane ring. Cyclopropane rings are characterized by substantial ring strain, which imparts unique electronic properties and reactivity patterns compared to larger ring systems. The methyl substituent on the cyclopropane ring creates additional stereochemical complexity, as the compound can exist in different stereoisomeric forms depending on the relative configuration of the methyl group and the carbonyl substituent.
| Structural Feature | Chemical Significance | Impact on Properties |
|---|---|---|
| Piperazine core | Provides basic nitrogen centers | Enhanced water solubility, hydrogen bonding capacity |
| Cyclopropane ring | Introduces ring strain and rigidity | Improved metabolic stability, unique electronic properties |
| 2-Methyl substituent | Creates stereochemical complexity | Potential for stereoselective interactions |
| Carbonyl linker | Enables amide bond formation | Contributes to molecular recognition and stability |
| Hydrochloride salt | Improves crystallinity and solubility | Enhanced pharmaceutical properties |
The carbonyl group connecting the cyclopropane and piperazine moieties serves as both a hydrogen bond acceptor and a site for potential hydrolytic cleavage under appropriate conditions. This structural feature is crucial for the compound's biological activity, as amide bonds are known to participate in key interactions with protein targets while generally providing good metabolic stability. The specific geometry imposed by the cyclopropane ring constraint creates a unique three-dimensional arrangement that may confer selectivity advantages in biological systems.
The chemical relevance of this structural arrangement extends to its synthetic accessibility and potential for derivatization. The compound can be prepared through established synthetic methodologies involving the coupling of 2-methylcyclopropanecarboxylic acid with piperazine under appropriate conditions. The resulting structure provides multiple sites for further functionalization, including the free nitrogen on the piperazine ring and potential modifications to the cyclopropane substituent, making it a versatile platform for medicinal chemistry optimization efforts.
Properties
IUPAC Name |
(2-methylcyclopropyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-7-6-8(7)9(12)11-4-2-10-3-5-11;/h7-8,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUXQMHDSQIXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795515-67-1 | |
| Record name | 1-(2-methylcyclopropanecarbonyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Acylation of Piperazine with 2-Methylcyclopropanecarbonyl Chloride
A common synthetic route involves the reaction of piperazine hydrochloride with 2-methylcyclopropanecarbonyl chloride under inert atmosphere in an organic solvent such as dichloromethane or 1,2-dichloroethane. The reaction is typically performed at room temperature or slightly elevated temperatures (20–30°C) to control reactivity and minimize side reactions.
-
- Solvent: Dichloromethane or 1,2-dichloroethane
- Temperature: 20–30°C
- Atmosphere: Nitrogen or inert gas
- Time: 2–24 hours depending on scale and reagent purity
- Base: Triethylamine or pyridine to scavenge HCl produced
Procedure:
Piperazine hydrochloride is suspended or dissolved in the solvent, followed by slow addition of 2-methylcyclopropanecarbonyl chloride with stirring. The base is added to neutralize the HCl formed. After completion, the reaction mixture is washed with aqueous bicarbonate and brine, dried, and concentrated. The crude product is purified by recrystallization or chromatography.Yield: Typically ranges from 70% to 90% depending on reaction scale and purity of reagents.
Use of Activated Coupling Agents for Amide Bond Formation
An alternative method employs coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) to activate the carboxylic acid derivative of 2-methylcyclopropanecarboxylic acid, which then reacts with piperazine.
-
- Solvent: Dichloromethane
- Base: Triethylamine
- Temperature: Room temperature (~20°C)
- Time: 16–18 hours
Procedure:
2-Methylcyclopropanecarboxylic acid is first activated by HBTU or EDCI in the presence of triethylamine. Piperazine is then added, and the mixture stirred overnight. Workup involves aqueous washes and purification by column chromatography.Yield: Approximately 60–80% based on literature examples with similar cyclopropanecarbonyl piperazine derivatives.
Deprotection Using Trifluoroacetic Acid
For compounds protected with tert-butoxycarbonyl (Boc) groups on the piperazine nitrogen, trifluoroacetic acid in dichloromethane at room temperature effectively removes the protecting group to yield the free amine, which can then be converted to the hydrochloride salt.
-
- Solvent: Dichloromethane
- Reagent: Trifluoroacetic acid (TFA)
- Temperature: 20–30°C
- Time: 2 hours
Yield: High yields (~97%) of deprotected piperazine derivatives suitable for hydrochloride salt formation.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Direct Acylation | Piperazine HCl + 2-methylcyclopropanecarbonyl chloride, DCM, 20–30°C, base | 70–90 | Simple, scalable |
| Coupling Agent Activation | 2-methylcyclopropanecarboxylic acid + HBTU/EDCI + piperazine, DCM, rt | 60–80 | Mild conditions, suitable for sensitive groups |
| Reduction (LAH) | 1-(cyclopropylcarbonyl)piperazine + LAH, THF, reflux | Intermediate step | Requires careful handling, not direct to salt |
| Catalytic Hydrogenation | Benzyl-protected intermediates + Pd/C, H2, EtOH, rt | Intermediate step | For deprotection and intermediate synthesis |
| Boc Deprotection | Boc-protected piperazine + TFA, DCM, rt, 2h | ~97 | High yield, clean deprotection |
Detailed Experimental Findings and Notes
The direct acylation method benefits from the use of a base such as triethylamine or pyridine to neutralize HCl generated, improving yield and purity. Reaction times vary but overnight stirring is common for complete conversion.
Coupling agents like HBTU provide a mild alternative, especially when the acid chloride is unstable or difficult to prepare. The reaction proceeds efficiently at room temperature, avoiding harsh conditions.
Reduction methods are valuable for modifying intermediates but require subsequent steps to isolate the hydrochloride salt.
Deprotection with trifluoroacetic acid is a reliable step for removing Boc groups, enabling subsequent salt formation.
Purification is typically achieved by recrystallization from suitable solvents or preparative chromatography, ensuring high purity product essential for pharmaceutical or research use.
Chemical Reactions Analysis
1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may yield reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the cyclopropanecarbonyl group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes. Its piperazine moiety is of particular interest in the design of biologically active compounds.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The piperazine ring can act as a ligand, binding to specific sites on these targets and modulating their activity. The cyclopropanecarbonyl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Piperazine Derivatives
Structural and Physicochemical Properties
The table below highlights key differences in substituents, molecular weights, and calculated physicochemical properties:
*logP values estimated using fragment-based methods.
†Calculated based on cyclopropane analogue () with additional methyl group and HCl.
Key Observations:
- Aryl-substituted derivatives (e.g., 5-chloro-2-methoxyphenyl) exhibit higher logP values (~2.5), suggesting greater hydrophobicity .
Receptor Interactions
- Serotonin (5-HT) Receptors: Aryl-substituted piperazines (e.g., 1-(3-chlorophenyl)piperazine) act as agonists at 5-HT₁B/₁C receptors, suppressing locomotor activity in rats . The bulkier 2-methylcyclopropane group may reduce affinity for these receptors due to steric hindrance.
- Sigma Receptors: Piperazines with morpholino or fluorophenyl substituents (e.g., compounds in ) modulate dopamine release via sigma receptor interactions. The cyclopropane moiety in the target compound may favor sigma-1 receptor binding, similar to 1-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine .
Antimicrobial Activity
- Piperazines with alkyl or aryl substituents (e.g., 1-(4-substituted phenyl)piperazine derivatives) exhibit antibacterial activity against Gram-positive and Gram-negative bacteria . The target compound’s cyclopropane group may enhance membrane penetration, but antimicrobial efficacy remains untested.
Metabolic and Pharmacokinetic Considerations
- Aryl Substituents: Chlorine or methoxy groups on phenyl rings (e.g., 1-(5-chloro-2-methoxyphenyl)piperazine ) may undergo phase I oxidation or demethylation, reducing bioavailability.
Biological Activity
1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperazine core, which is a common structural motif in many pharmaceuticals. Its molecular formula is with a molecular weight of approximately 188.66 g/mol. The compound's structural features are crucial for its biological activity, particularly in targeting specific receptors or enzymes.
Antimicrobial Properties
Research has indicated that compounds with a piperazine structure often exhibit antimicrobial activity. The specific compound, this compound, has shown promise in preliminary studies for its antibacterial and antifungal properties. The mechanism may involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antitumor Activity
There is emerging evidence suggesting that this compound may possess antitumor properties. Studies have indicated that piperazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a study found that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through the modulation of cell cycle progression and apoptosis mechanisms .
Neuroactive Effects
Piperazine derivatives are also known for their neuroactive properties. Some studies suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic effects in neurological disorders. Research into related compounds has shown effects on serotonin and dopamine receptors, which could be relevant for mood disorders and anxiety .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell survival in pathogens or cancer cells.
- Cell Membrane Interaction : The hydrophobic nature of the cyclopropane moiety may facilitate interaction with lipid membranes, disrupting cellular integrity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential for development as an antimicrobial agent.
Case Study 2: Antitumor Activity
In vitro studies conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates compared to control groups, highlighting its potential as an anticancer therapeutic.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Methylcyclopropanecarbonyl)piperazine hydrochloride, and how do reaction conditions influence yield?
A common approach involves cyclopropane functionalization followed by coupling with piperazine derivatives. For example, halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) can react with substituted anilines in aqueous solutions without catalysts to form the piperazine backbone . Temperature control (e.g., 80–100°C) and solvent selection (e.g., ethanol or DMF) significantly impact purity and yield. Post-synthetic purification via recrystallization or chromatography is critical to isolate the hydrochloride salt .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : Confirm cyclopropane and piperazine ring integration in H and C spectra .
- HPLC/LC-MS : Quantify purity (>95%) and detect trace impurities using reversed-phase columns (C18) with UV detection at 254 nm .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] for CHClNO: ~202.08) .
Q. What safety precautions are essential when handling this compound?
Q. How does solubility vary across solvents, and what formulations enhance bioavailability?
The hydrochloride salt improves aqueous solubility (~10–20 mg/mL in water at 25°C). For in vitro studies, DMSO (50–100 mM stock solutions) is preferred. Co-solvents like PEG-400 or cyclodextrins may enhance solubility for pharmacokinetic assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?
Discrepancies may arise from metabolic instability or poor blood-brain barrier (BBB) penetration. Strategies include:
Q. What mechanistic insights explain its interaction with serotonin or dopamine receptors?
The cyclopropanecarbonyl group may mimic endogenous ligands. Computational docking (e.g., AutoDock Vina) predicts binding to serotonin 5-HT or dopamine D receptors. Validate via:
Q. How can impurities from synthesis impact pharmacological outcomes, and how are they quantified?
Common impurities include unreacted cyclopropane precursors or dehalogenated by-products. Control methods:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
